B1 Receptor Binding Affinity and Selectivity: Des-Arg10-Kallidin vs. Des-Arg9-Bradykinin
Des-Arg10-kallidin exhibits a 16,000-fold higher binding affinity for the human B1 receptor compared to its closest analog des-Arg9-bradykinin (Ki = 0.12 nM vs. 1930 nM) [1]. At the human B2 receptor, des-Arg10-kallidin shows negligible binding (Ki > 30,000 nM), confirming its exquisite B1 selectivity . This differential affinity profile translates to a >250,000-fold selectivity window for B1 over B2.
| Evidence Dimension | Binding affinity (Ki) at human B1 receptor |
|---|---|
| Target Compound Data | Ki = 0.12 nM |
| Comparator Or Baseline | Des-Arg9-bradykinin Ki = 1930 nM |
| Quantified Difference | 16,000-fold higher affinity for des-Arg10-kallidin |
| Conditions | Competition binding assay using [3H][Leu9]des-Arg10-kallidin in HEK293 cells expressing recombinant human B1 receptor [1] |
Why This Matters
Ensures maximal B1 receptor occupancy at low concentrations, minimizing off-target B2 activation and reducing peptide consumption in chronic dosing protocols.
- [1] Anjiechem. (Des-Arg9)-Bradykinin Technical Background. Citing: Hess JF, Borkowski JA, Macneil T, et al. Differential pharmacology of cloned human and mouse B2 bradykinin receptors. Mol Pharmacol. 1994;45(1):1-8. View Source
